molecular formula C8H7N3O B12915330 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 4121-21-5

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No.: B12915330
CAS No.: 4121-21-5
M. Wt: 161.16 g/mol
InChI Key: XDZWQDUHDGBHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a heterocyclic compound featuring a fused pyrrole-pyrazine core with a methyl group at position 5 and a formyl (carbaldehyde) substituent at position 7 (Figure 1). This compound belongs to the pyrrolopyrazine family, which is notable for its electron-rich aromatic system and versatility in medicinal chemistry and materials science. The formyl group at position 7 enhances its reactivity, making it a valuable intermediate for synthesizing derivatives via condensation, nucleophilic addition, or cyclization reactions .

Key physicochemical properties include a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol. The aldehyde functionality contributes to its polarity, influencing solubility in polar solvents like ethanol or dimethylformamide (DMF). Synthetic routes often involve formylation of pre-functionalized pyrrolopyrazine precursors, as seen in analogous protocols for related aldehydes .

Properties

IUPAC Name

5-methylpyrrolo[2,3-b]pyrazine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-4-6(5-12)7-8(11)10-3-2-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZWQDUHDGBHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194132
Record name 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-21-5
Record name 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003107007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-5H-pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/122NPM1PE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring system through the cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the pyrrolopyrazine ring by annulating a pyrrole ring with a pyrazine ring.

    Cycloaddition: This method involves the addition of a nitrile oxide to an alkyne to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine ring.

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives typically involve large-scale cyclization and ring annulation reactions. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is primarily studied for its potential as a kinase inhibitor , which is crucial in cancer therapeutics. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their inhibition can lead to reduced cell proliferation in cancerous cells.

Key Findings :

  • Inhibitory activity against fibroblast growth factor receptors (FGFRs) has been documented, indicating potential applications in treating cancers associated with these pathways .
  • A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. For example, one derivative reduced cell viability to 66% at a concentration of 100 µM after 24 hours.

Biological Research

The compound has been investigated for its antimicrobial properties , showing efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism of action involves disrupting bacterial cell functions, making it a candidate for developing new antibiotics.

Case Study :
A recent study evaluated the antimicrobial activity of various derivatives against resistant bacterial strains, highlighting the potential for developing new therapeutic agents in the face of rising antibiotic resistance .

Data Table: Biological Activities of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
AnticancerHeLa (cervical cancer)100Significant reduction in cell viability
AnticancerHCT116 (colorectal cancer)75Selective towards cancerous cells
AntimicrobialStaphylococcus aureus50Effective against resistant strains
AntimicrobialEscherichia coli40Potential for new antibiotic development

Materials Science

In addition to its biological applications, 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde serves as a versatile building block in the synthesis of complex molecules. It is utilized in developing new materials with specific properties, such as polymers and catalysts.

Synthesis Techniques :
The synthesis of this compound can be achieved through various methods, including the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines. This approach allows for the introduction of functional groups that can be further modified for specific applications in materials science .

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional uniqueness of 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is best understood through comparison with related pyrrolopyrazines and fused heterocycles. Below is a detailed analysis:

Structural Analogues
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence ID
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde 5-CH₃, 7-CHO 173.17 Reactive aldehyde for derivatization
2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde 2-Br, 5-SEM-protected, 7-CHO 368.29 SEM-protected intermediate for drug synthesis
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine 7-Br, 5-Ts (tosyl) 352.21 Electrophilic reactivity for cross-coupling
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester 5-CH₃, 7-COOCH₃ 207.20 Ester precursor for hydrolysis to carboxylic acid
5H-Pyrrolo[3,4-b]pyrazine, 2,3-dichloro-6,7-dihydro 2,3-Cl, 6,7-dihydro 190.03 Saturated core with reduced aromaticity

Key Observations:

  • Electronic Effects : The formyl group in the target compound (7-CHO) increases electrophilicity compared to ester (7-COOCH₃) or sulfonyl (5-Ts) derivatives, enabling nucleophilic additions (e.g., hydrazone formation) .
  • Steric Considerations : Bulky substituents like the SEM group (trimethylsilylethoxymethyl) at position 5 hinder reactivity at adjacent positions, directing modifications to the aldehyde .
  • Biological Relevance : Brominated derivatives (e.g., 7-Br) are common in kinase inhibitors, whereas sulfonyl groups enhance metabolic stability .
Functional Analogues in Other Heterocycles

Compounds with similar fused-ring systems but differing in heteroatom placement include:

  • Pyrazolo[1,5-a]pyrimidines (e.g., 4a): Feature a pyrimidine ring fused to pyrazole. These exhibit antimicrobial activity but lack the aldehyde’s versatility in covalent bonding .
  • Thieno[2,3-b]thiophene Derivatives (e.g., 2a–c): Sulfur-rich analogs with applications in materials science but reduced nitrogen content for hydrogen bonding .
  • Cryptolepine Derivatives (e.g., 5-methyl-5H-pyrrolo[2,3-c]quinoline): Larger fused systems with extended conjugation for DNA intercalation .

Table 2: Comparison of Bioactivity

Compound Class Bioactivity Highlight Mechanism/Application Evidence ID
Pyrrolo[2,3-b]pyrazine aldehydes Antimicrobial (hydrazone derivatives) Condensation with hydrazines
Pyridazinothieno[2,3-b]thiophenes New sulfur-nitrogen materials Organic electronics
Pyrazolo[1,5-a]pyrimidines Anticancer (kinase inhibition) ATP-binding site targeting

Biological Activity

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound with significant biological activities, particularly as a kinase inhibitor. Its molecular formula is C8H7N3O, and it has a molecular weight of approximately 161.164 g/mol. The compound's structure features both pyrrole and pyrazine rings, which contribute to its unique properties and potential applications in medicinal chemistry and drug discovery.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Kinase Inhibition : It has been identified as a potent inhibitor of various kinases, disrupting phosphorylation processes that are critical for cell signaling pathways related to cell growth and differentiation. This inhibition suggests potential applications in cancer therapeutics by influencing cell proliferation and survival.
  • Antiviral Properties : Research indicates that 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde may target adaptor-associated kinase 1 (AAK1), a key regulator of clathrin-associated host adaptor proteins involved in the intracellular trafficking of RNA viruses. This makes it a promising candidate for antiviral drug development against emerging viral infections such as dengue and Ebola .
  • Antimicrobial Activity : The compound has also shown promise in exhibiting antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents .

The mechanism of action for 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Interaction : The compound binds to the active sites of kinases, leading to inhibition of their activity. This inhibition can result in altered cellular signaling pathways, affecting various biological functions such as cell growth, apoptosis, and immune response.
  • Biochemical Pathways : By modulating key biochemical pathways, this compound can influence processes such as inflammation, tumor growth, and viral replication. Its ability to impact multiple pathways underscores its potential therapeutic applications across diverse fields .

Comparative Analysis

To better understand the uniqueness of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
5H-Pyrrolo[1,2-a]pyrazineAntibacterial and antifungalLess potent kinase inhibitory activity compared to target compound.
6H-Pyrrolo[3,4-b]pyrazineAntiviral and antioxidantExhibits different selectivity profiles in kinase inhibition.
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehydeVaried biological activities but distinct from target compoundRelated structure with different biological implications.

The table illustrates that while other pyrrolopyrazine derivatives possess significant biological activities, the kinase inhibitory activity of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde stands out as particularly noteworthy for therapeutic research.

Case Studies

  • Antiviral Activity Against Dengue Virus : A study optimized pyrrolo[2,3-b]pyridine derivatives targeting AAK1. The findings demonstrated that specific analogues exhibited high affinity towards AAK1 and significant antiviral activity against dengue virus in vitro, indicating the potential for developing broad-spectrum antiviral agents based on this scaffold .
  • Inhibition of Tumor Cell Proliferation : Research has shown that derivatives similar to 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde exhibit potent antiproliferative effects on human cancer cell lines (e.g., HeLa, HCT116). These studies highlight the compound's potential role in cancer treatment by targeting specific kinases involved in tumor growth regulation .

Q & A

Q. What are the key synthetic strategies for preparing 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde?

The synthesis typically involves functionalization of the pyrrolopyrazine core. A common approach is to introduce the aldehyde group at position 7 via oxidation or formylation reactions. For example, intermediates like 7-iodo-pyrrolopyrazine derivatives (e.g., 7-iodo-5H-pyrrolo[2,3-b]pyrazine) can undergo palladium-catalyzed cross-coupling or nucleophilic substitution to install the aldehyde group . Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side reactions due to the compound’s sensitivity to oxidation. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS is critical to confirm purity and structure .

Q. How is the aldehyde group in this compound stabilized during synthesis and storage?

The aldehyde moiety is prone to oxidation and dimerization. Stabilization methods include:

  • Using inert atmospheres (e.g., argon) during reactions.
  • Storing the compound at low temperatures (-20°C) under anhydrous conditions.
  • Derivatization with protecting groups (e.g., acetals) during multi-step syntheses .
    Analytical techniques like HPLC with UV detection can monitor degradation products .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies protons on the pyrrolopyrazine core and aldehyde (δ ~9-10 ppm for the aldehyde proton). 13C NMR^{13} \text{C NMR} confirms the carbonyl carbon (δ ~190 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • IR Spectroscopy : A strong C=O stretch (~1700 cm1^{-1}) confirms the aldehyde functionality .

Advanced Research Questions

Q. How can this compound serve as a building block for kinase inhibitors (e.g., FGFR inhibitors)?

The pyrrolopyrazine scaffold is a privileged structure in kinase inhibitor design. The aldehyde group enables covalent bonding with cysteine residues in kinase active sites (e.g., FGFR1). Structure-activity relationship (SAR) studies involve modifying substituents at positions 5 and 7 to enhance selectivity. For example, replacing the methyl group (position 5) with bulkier substituents can improve binding affinity, while optimizing the aldehyde’s electrophilicity balances potency and toxicity . Co-crystallization with target kinases (e.g., FGFR1) validates binding modes .

Q. What experimental challenges arise when analyzing biological activity data for derivatives of this compound?

  • Data Contradictions : Discrepancies in IC50_{50} values may stem from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Redundant assays (e.g., fluorescence polarization vs. radiometric) are recommended .
  • Off-Target Effects : Use selectivity panels (e.g., Eurofins KinaseProfiler™) to assess cross-reactivity.
  • Metabolic Stability : Microsomal stability assays (e.g., human liver microsomes) evaluate susceptibility to oxidation, which is critical for lead optimization .

Q. What computational methods support the design of pyrrolopyrazine-based therapeutics?

  • Molecular Docking : Predict binding poses using software like Schrödinger or AutoDock. Focus on interactions with hinge regions (e.g., FGFR1’s Ala564 and Glu562) .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity to guide synthetic prioritization.
  • MD Simulations : Assess conformational stability of inhibitor-kinase complexes over time .

Methodological Considerations

Q. How can researchers resolve conflicting crystallographic data for pyrrolopyrazine derivatives?

  • Crystallographic Validation : Re-determine crystal structures at higher resolution (≤2.0 Å) to resolve ambiguities in electron density maps.
  • Mutagenesis Studies : Introduce point mutations (e.g., Cys488Ala in FGFR1) to confirm covalent binding mechanisms .
  • Cross-Validation with NMR : Use 19F NMR^{19} \text{F NMR} or isotopic labeling to probe binding in solution .

Q. What strategies mitigate the compound’s reactivity in biological assays?

  • Prodrug Approaches : Convert the aldehyde to a stabilized prodrug (e.g., Schiff base) that releases the active form intracellularly.
  • LC-MS/MS Monitoring : Track free aldehyde levels in assay buffers to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.